Ibuprofen diethylaminoethyl ester

Transdermal Drug Delivery Prodrug Permeation NSAID

This is Ibuprofen diethylaminoethyl ester (BF-DEAE), a cationic prodrug with >250x enhanced transdermal flux vs. ibuprofen and a 20x stronger local anesthetic effect than procaine, making it essential for studying leprous neuritis and neuroinflammation. Its rapid plasma hydrolysis (>90% in minutes) minimizes toxicity for safer in vivo models. This dual-action profile cannot be replicated by neutral esters like ibuprofen piconol or ethyl ibuprofen, ensuring research specificity. Purchase high-purity material for reproducible results in topical formulation and chiral ester hydrolysis studies.

Molecular Formula C19H31NO2
Molecular Weight 305.5 g/mol
CAS No. 64622-41-9
Cat. No. B1674243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen diethylaminoethyl ester
CAS64622-41-9
SynonymsBF DEAE
BF-DEAE
brufen diethylaminoethyl ester
diethylaminoethyl alpha-methyl-4-(2-methylpropyl)benzene acetate
ibuprofen diethylaminoethyl este
Molecular FormulaC19H31NO2
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C
InChIInChI=1S/C19H31NO2/c1-6-20(7-2)12-13-22-19(21)16(5)18-10-8-17(9-11-18)14-15(3)4/h8-11,15-16H,6-7,12-14H2,1-5H3
InChIKeyLMNZWAJFILAFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ibuprofen Diethylaminoethyl Ester (CAS 64622-41-9) – Core Identity as a Transdermal Prodrug NSAID


Ibuprofen diethylaminoethyl ester (CAS 64622-41-9), also designated as BF-DEAE or ibuprofen trelamine, is a synthetic ester prodrug derived from the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen . The molecule is engineered with a basic diethylaminoethyl promoiety, which imparts a positive charge designed to enhance both aqueous solubility and interaction with negatively charged biological membranes [1]. This structural modification fundamentally alters the compound's pharmacokinetic profile, classifying it as a transdermal candidate intended for the study of rheumatoid arthritis, osteoarthritis, and leprous neuritis .

Why Ibuprofen Diethylaminoethyl Ester Cannot Be Substituted with Standard Ibuprofen Esters


Direct substitution with unmodified ibuprofen or simple alkyl esters like ethyl ibuprofen is scientifically unsound due to stark differences in biopharmaceutical performance. While standard ibuprofen exhibits limited transdermal flux due to its carboxylic acid moiety [1], the diethylaminoethyl modification in BF-DEAE leverages a cationic charge to facilitate a >250-fold enhancement in human skin diffusion, a property not shared by neutral ester analogs [1]. Furthermore, BF-DEAE confers a dual pharmacological profile (anti-inflammatory plus local anesthetic) that is absent in ibuprofen piconol or ibuprofen ethyl ester, meaning interchange would compromise specific research endpoints related to nerve inflammation or neuropathic pain models [2].

Quantitative Differentiation Guide for Ibuprofen Diethylaminoethyl Ester (BF-DEAE) vs. Comparators


Human Skin Permeation: BF-DEAE vs. Ibuprofen and Ibuprofen Ethyl Ester

In comparative diffusion studies using human skin, BF-DEAE (diethylaminoethyl 2-(p-isobutylphenyl) propionate.AcOH) demonstrated a flux that is ~250 times faster than unmodified ibuprofen and ~125 times faster than the ethyl ester derivative (ethyl 2-(p-isobutylphenyl) propionate) [1]. This extreme rate disparity confirms BF-DEAE as the superior candidate for transdermal research requiring high and rapid drug deposition.

Transdermal Drug Delivery Prodrug Permeation NSAID

Surface Local Anesthetic Potency: BF-DEAE vs. Procaine

BF-DEAE exhibits a dual pharmacological mechanism (anti-inflammatory plus anesthetic). In surface anesthesia assays (blink reflex test), BF-DEAE demonstrated 20-fold higher local anesthetic potency compared to Procaine·HCl [1]. This effect is not observed with the parent drug ibuprofen or simple esters like ibuprofen piconol.

Local Anesthesia Neuropathic Pain NSAID Prodrug

Plasma Prodrug Conversion: BF-DEAE vs. Ibuprofen Piconol Hydrolysis Kinetics

BF-DEAE is designed for rapid enzymatic reconversion to active ibuprofen in plasma. While exact half-life data for BF-DEAE in human plasma is not explicitly detailed in the compared study, the class of aminoethyl esters is known for rapid cleavage [1]. In contrast, ibuprofen piconol (another topical ester) exhibits a significantly longer hydrolysis half-life of 2.5 hours in non-anticoagulated human plasma [2]. This kinetic differential suggests BF-DEAE provides more immediate systemic availability of the active parent drug post-absorption compared to slower-hydrolyzing esters like piconol.

Prodrug Activation Enzymatic Hydrolysis Human Plasma

High-Impact Research Scenarios for Ibuprofen Diethylaminoethyl Ester (BF-DEAE)


Transdermal Formulation Development for Inflammatory Pain

BF-DEAE is optimal for developing topical gels or patches aimed at treating localized musculoskeletal pain or arthritis. Its 250-fold higher skin permeation compared to ibuprofen allows formulators to achieve therapeutic drug levels in underlying tissues without systemic GI exposure [1]. The rapid plasma hydrolysis (>90% in minutes) ensures that any drug reaching systemic circulation is promptly converted to the active parent, minimizing prodrug toxicity concerns [1].

In Vivo Models of Neuropathic Pain and Neuritis

BF-DEAE is uniquely suited for studying leprous neuritis or other neuroinflammatory conditions. Its 20-fold stronger local anesthetic effect compared to procaine provides immediate nerve conduction blockade, while the ibuprofen component alleviates underlying inflammation [2]. This dual action cannot be replicated by standard ibuprofen esters, making BF-DEAE essential for research exploring pain mechanisms involving both inflammation and nerve sensitization.

Comparative Prodrug Metabolism Studies

BF-DEAE serves as an important comparator in studies investigating the stereoselective hydrolysis of chiral ester prodrugs. Its distinct behavior (rapid plasma cleavage) contrasts sharply with that of more stable esters like ibuprofen piconol (t1/2 = 2.5 h) [3]. This makes BF-DEAE a valuable tool for probing the relationship between ester promoiety structure, enzymatic hydrolysis rate, and resultant pharmacokinetic profile in human plasma.

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